Paxilline Paxilline Paxilline belongs to the class of organic compounds known as naphthopyrans. Naphthopyrans are compounds containing a pyran ring fused to a naphthalene moiety. Furan is a 6 membered-ring non-aromatic ring with five carbon and one oxygen atoms. Naphthalene is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. Paxilline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, paxilline is primarily located in the membrane (predicted from logP).
Paxilline is an organic heterotricyclic compound and an organooxygen compound.
Brand Name: Vulcanchem
CAS No.: 57186-25-1
VCID: VC0040905
InChI: InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1
SMILES: CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O
Molecular Formula: C27H33NO4
Molecular Weight: 435.6 g/mol

Paxilline

CAS No.: 57186-25-1

Main Products

VCID: VC0040905

Molecular Formula: C27H33NO4

Molecular Weight: 435.6 g/mol

Paxilline - 57186-25-1

CAS No. 57186-25-1
Product Name Paxilline
Molecular Formula C27H33NO4
Molecular Weight 435.6 g/mol
IUPAC Name (1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one
Standard InChI InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1
Standard InChIKey ACNHBCIZLNNLRS-UBGQALKQSA-N
Isomeric SMILES C[C@]12CC[C@H]3C(=CC(=O)[C@H](O3)C(C)(C)O)[C@@]1(CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)O
SMILES CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O
Canonical SMILES CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O
Appearance White solid
Melting Point 252°C
Physical Description Solid
Description Paxilline belongs to the class of organic compounds known as naphthopyrans. Naphthopyrans are compounds containing a pyran ring fused to a naphthalene moiety. Furan is a 6 membered-ring non-aromatic ring with five carbon and one oxygen atoms. Naphthalene is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. Paxilline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, paxilline is primarily located in the membrane (predicted from logP).
Paxilline is an organic heterotricyclic compound and an organooxygen compound.
Synonyms PAXILLINE;PAXILLINE, PENICILLIUM PAXILLI;(2R,4BS,6AS,12BS,12CR,14AS)-5,6,6A,7,12,12B,12C,13,14,14A-DECAHYDRO-4B-HYDROXY-2-(1-HYDROXY-1-METHYLETHYL)-12B,12C-DIMETHYL-2H-PYRANO[2/'/',3/'/':5/',6/']BENZ[1/',2/':6,7]INDENO[1,2-B]INDOL-3(4BH)-ONE;14,14a-d
Reference 1: Bauer JI, Gross M, Cramer B, Wegner S, Hausmann H, Hamscher G, Usleber E.
Detection of the tremorgenic mycotoxin paxilline and its desoxy analog in ergot
of rye and barley: a new class of mycotoxins added to an old problem. Anal
Bioanal Chem. 2017 Aug;409(21):5101-5112. doi: 10.1007/s00216-017-0455-y. Epub
2017 Jul 4. PubMed PMID: 28674820.


2: George DT, Kuenstner EJ, Pronin SV. A Concise Approach to Paxilline Indole
Diterpenes. J Am Chem Soc. 2015 Dec 16;137(49):15410-3. doi:
10.1021/jacs.5b11129. Epub 2015 Dec 7. PubMed PMID: 26593869.


3: Maragos CM. Development and Evaluation of Monoclonal Antibodies for Paxilline.
Toxins (Basel). 2015 Sep 25;7(10):3903-15. doi: 10.3390/toxins7103903. PubMed
PMID: 26426046; PubMed Central PMCID: PMC4626710.


4: Zhou Y, Lingle CJ. Paxilline inhibits BK channels by an almost exclusively
closed-channel block mechanism. J Gen Physiol. 2014 Nov;144(5):415-40. doi:
10.1085/jgp.201411259. PubMed PMID: 25348413; PubMed Central PMCID: PMC4210426.


5: Liu C, Noike M, Minami A, Oikawa H, Dairi T. A fungal prenyltransferase
catalyzes the regular di-prenylation at positions 20 and 21 of paxilline. Biosci
Biotechnol Biochem. 2014;78(3):448-54. doi: 10.1080/09168451.2014.882759. Epub
2014 May 22. PubMed PMID: 25036831.


6: Matsui C, Ikeda Y, Iinuma H, Kushida N, Kunisada T, Simizu S, Umezawa K.
Isolation of a novel paxilline analog pyrapaxilline from fungus that inhibits
LPS-induced NO production. J Antibiot (Tokyo). 2014 Nov;67(11):787-90. doi:
10.1038/ja.2014.63. Epub 2014 Jun 4. PubMed PMID: 24894186.


7: Mehranfard N, Gholamipour-Badie H, Motamedi F, Janahmadi M, Naderi N. The
effect of paxilline on early alterations of electrophysiological properties of
dentate gyrus granule cells in pilocarpine-treated rats. Iran J Pharm Res. 2014
Winter;13(Suppl):125-32. PubMed PMID: 24711838; PubMed Central PMCID: PMC3977062.
PubChem Compound 105008
Last Modified Nov 11 2021
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